

tautomerism in 4-aminoisoquinolin-1(2H)-one

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Compound of Interest

Compound Name: 4-Aminoisoquinolin-1(2H)-one

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An In-depth Technical Guide to the Tautomerism of **4-Aminoisoquinolin-1(2H)-one**

Abstract

The tautomeric state of a molecule is a critical determinant of its physicochemical properties, including solubility, pKa, and its capacity for intermolecular interactions. For drug development professionals, understanding and controlling tautomerism is paramount, as it directly influences a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical analysis of the tautomeric landscape of **4-aminoisoquinolin-1(2H)-one**, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] We will explore the potential tautomeric forms, delineate the experimental and computational methodologies required for their characterization, and discuss the implications of tautomeric preference. This document serves as a robust framework for researchers engaged in the design and synthesis of novel therapeutics based on the isoquinolinone core.

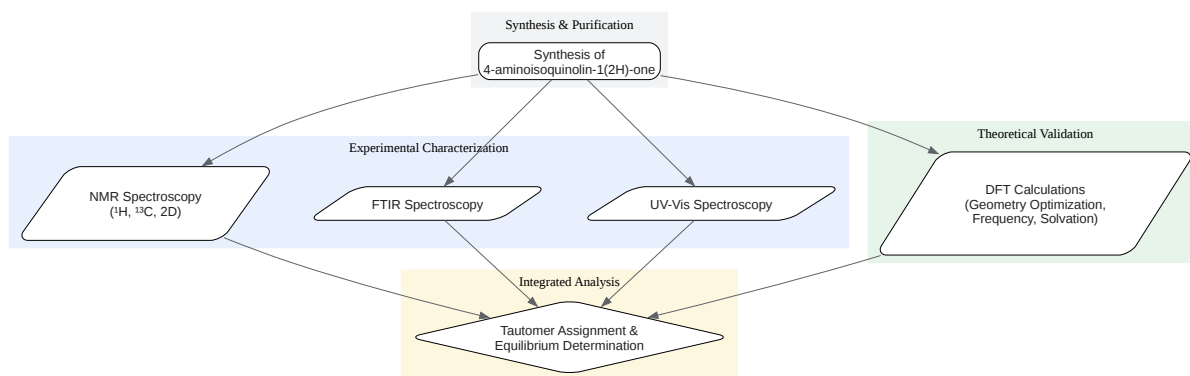
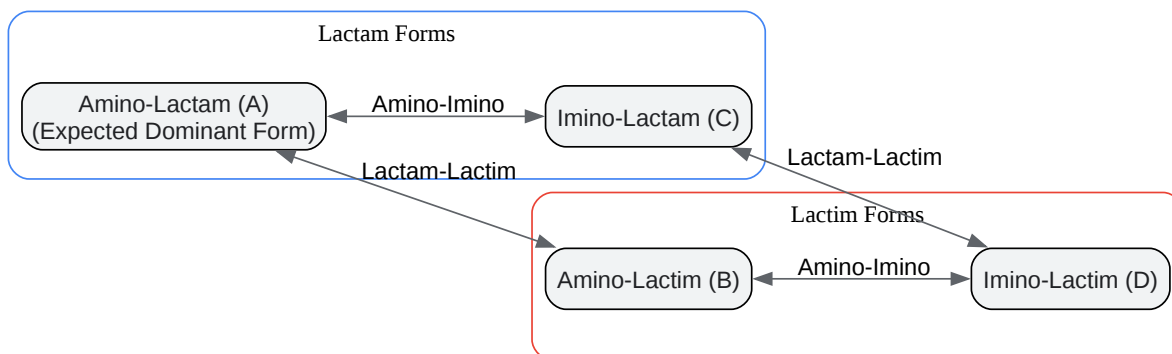
The Tautomeric Landscape of 4-Aminoisoquinolin-1(2H)-one

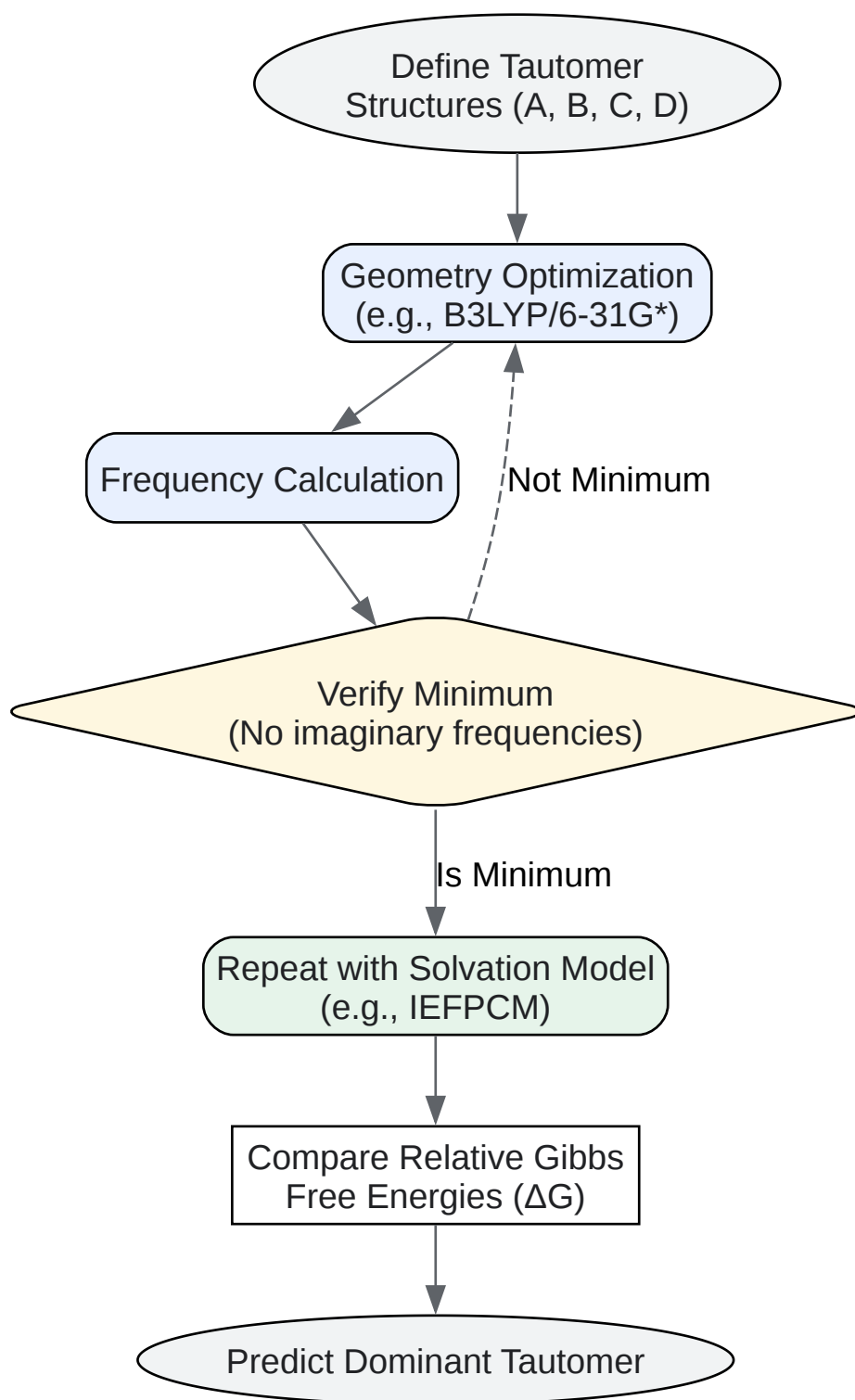
4-Aminoisoquinolin-1(2H)-one is subject to two primary forms of prototropic tautomerism: lactam-lactim tautomerism involving the isoquinolinone core and amino-imino tautomerism involving the C4-substituent.[2][3] This interplay gives rise to four potential tautomers, each with a unique electronic and structural profile.

- **Lactam-Lactim Tautomerism:** This is a special case of amide-imidol tautomerism where a proton migrates between the nitrogen and oxygen atoms of the cyclic amide.[2][3]

- Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to the ring nitrogen, a common phenomenon in N-heteroaromatic amines.[\[4\]](#)[\[5\]](#)

The central scientific challenge is to determine which of these forms predominates in a given environment (e.g., in solution or in the solid state), as this has profound consequences for molecular recognition at a biological target. The equilibrium is often governed by subtle energetic differences influenced by factors like solvent polarity, hydrogen bonding, and aromatic resonance stabilization.[\[6\]](#)[\[7\]](#) Generally, for N-heteroaromatic amines, the amino form is heavily favored due to the preservation of the aromatic system's resonance energy.[\[4\]](#) Similarly, the lactam form is typically more stable than the lactim form in related six-membered heterocycles like pyridones.[\[6\]](#)





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